N-cyclopropyl-1-(2-methylphenyl)methanesulfonamide
Description
N-cyclopropyl-1-(2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-methylphenyl group and a cyclopropylamine moiety. The cyclopropyl ring introduces unique steric and electronic effects due to its strained three-membered structure, which may influence molecular conformation, solubility, and biological interactions.
Properties
IUPAC Name |
N-cyclopropyl-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-9-4-2-3-5-10(9)8-15(13,14)12-11-6-7-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFTXTDREOZRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. The general reaction can be represented as:
RSO2Cl+R’2NH→RSO2NR’2+HCl
A base such as pyridine is typically added to absorb the HCl that is generated .
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific conditions for this compound would depend on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(2-methylphenyl)methanesulfonamide can undergo various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
N-cyclopropyl-1-(2-methylphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
Positional Isomerism: 2-Methylphenyl vs. 3-Methylphenyl Substitution
A DFT study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide revealed significant differences in molecular conformation and vibrational transitions. The 2-methylphenyl derivative exhibited reduced symmetry, leading to distinct NMR chemical shifts (e.g., δ 2.35 ppm for the methyl group in the ortho position) and altered vibrational modes compared to the para-substituted analog .
Aryl Group Variations: 2-Cyanophenyl vs. 2-Methylphenyl
N-(2-cyanophenyl)-1-phenylmethanesulfonamide (CAS 235100-92-2) features a cyano group instead of a methyl group on the phenyl ring. The electron-withdrawing cyano substituent increases the sulfonamide’s acidity (lower pKa) compared to the electron-donating methyl group, which could influence hydrogen-bonding capacity and receptor binding .
Amine Substituents: Cyclopropylamine vs. Aliphatic Amines
Compounds like N-(2,3-dihydroxypropyl)-1-(2-nitro-1H-imidazol-1-yl)methanesulfonamide (from radiosensitizer research) demonstrate how polar amine groups (e.g., dihydroxypropyl) enhance solubility but reduce membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
